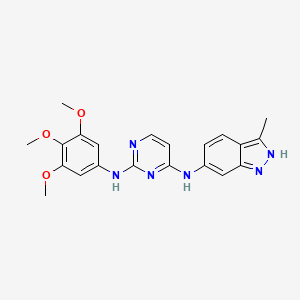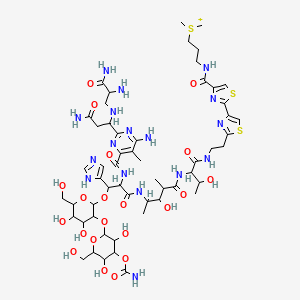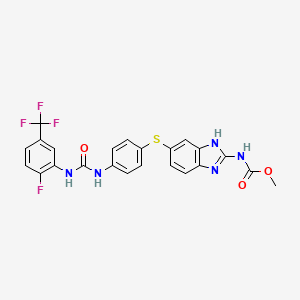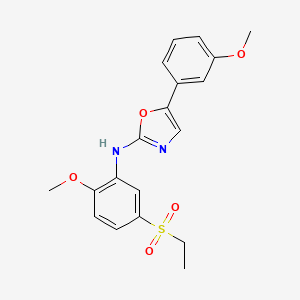
2-Anilino-5-aryloxazole 27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW580509X is a chemical compound known for its potential therapeutic applications, particularly in the field of cancer research. It is a kinase inhibitor that has shown significant cytotoxic effects on certain cancer cell lines, making it a promising candidate for further investigation in oncology .
Preparation Methods
The synthesis of GW580509X involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Solid-phase reaction synthesis: This method requires high reaction temperatures and long reaction times.
Alcohol salt hydrolysis: This method can prepare high-purity powders but is less commonly used due to the cost and availability of raw materials.
Sol-gel method: This method involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Chemical co-precipitation: This method achieves molecular-level mixing and is simpler, reducing the calcination temperature required for powder synthesis.
Chemical Reactions Analysis
GW580509X undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of bonds by the addition of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GW580509X has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of kinase inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Potential therapeutic agent for treating various cancers, particularly gastric cancer.
Industry: Potential applications in the development of new cancer therapies and diagnostic tools
Mechanism of Action
GW580509X exerts its effects by inhibiting specific kinases involved in cell cycle regulation and apoptosis. It targets the anaplastic lymphoma kinase (ALK) and insulin receptor (INSR) pathways, leading to the modulation of gene expression and subsequent induction of apoptosis in cancer cells. This mechanism makes it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
GW580509X is unique in its dual targeting of ALK and INSR pathways, which distinguishes it from other kinase inhibitors. Similar compounds include:
- GSK1713088A
- GSK1751853A
- GSK2186269A
- GSK1173862A
- GSK2220400A
These compounds share similar mechanisms of action but may differ in their specificity, potency, and therapeutic applications .
Properties
Molecular Formula |
C19H20N2O5S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(5-ethylsulfonyl-2-methoxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C19H20N2O5S/c1-4-27(22,23)15-8-9-17(25-3)16(11-15)21-19-20-12-18(26-19)13-6-5-7-14(10-13)24-2/h5-12H,4H2,1-3H3,(H,20,21) |
InChI Key |
GOGIUMBXFRNDRK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)OC)NC2=NC=C(O2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


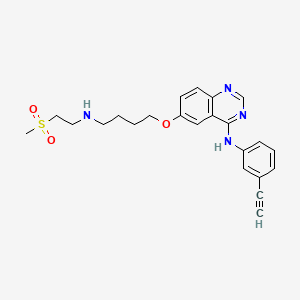
![2-[4-methoxyphenyl]-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine](/img/structure/B10755096.png)
![methyl N-[6-[3-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B10755100.png)
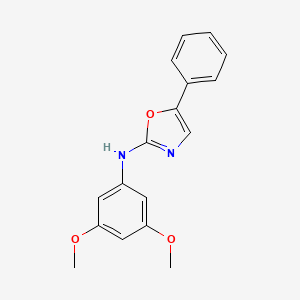
![N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(1H-pyrrol-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10755122.png)
![1-[4-[4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea;hydrochloride](/img/structure/B10755132.png)
![3-[(5-Phenyl-1,3-oxazol-2-yl)amino]benzonitrile;hydrochloride](/img/structure/B10755137.png)
![methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1,3-benzothiazol-2-yl]carbamate;hydrochloride](/img/structure/B10755139.png)
![N-(3-chloro-4-phenylmethoxyphenyl)-6-[5-[(1-oxo-1,4-thiazinan-4-yl)methyl]furan-2-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10755143.png)

![N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine](/img/structure/B10755158.png)
